molecular formula C23H30N2O6S B3999072 N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2,3,4-trimethoxybenzamide

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2,3,4-trimethoxybenzamide

Cat. No.: B3999072
M. Wt: 462.6 g/mol
InChI Key: XRYPMRDWEJGPRX-UHFFFAOYSA-N
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Description

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2,3,4-trimethoxybenzamide is a complex organic compound with a molecular formula of C23H30N2O6S This compound features a sulfonamide group, which is known for its presence in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2,3,4-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the sulfonamide intermediate. The sulfonamide is synthesized by reacting cyclohexylmethylamine with a sulfonyl chloride derivative under basic conditions, such as the presence of pyridine . The resulting sulfonamide is then coupled with 2,3,4-trimethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2,3,4-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide group, which is known for its therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate . This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2,3,4-trimethoxybenzamide is unique due to its combination of a sulfonamide group with a trimethoxybenzamide moiety. This structure provides a distinct set of chemical and biological properties that differentiate it from other sulfonamide derivatives. The presence of the trimethoxybenzamide group can enhance its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6S/c1-25(17-8-6-5-7-9-17)32(27,28)18-12-10-16(11-13-18)24-23(26)19-14-15-20(29-2)22(31-4)21(19)30-3/h10-15,17H,5-9H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYPMRDWEJGPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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